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Compound of Interest

Compound Name: Onametostat

Cat. No.: B608242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics

(PK) and pharmacodynamics (PD) of Onametostat (also known as JNJ-64619178), a potent

and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The data herein is

compiled from publicly available preclinical studies and is intended to serve as a resource for

researchers and professionals in the field of drug development.

Core Concepts: Mechanism of Action
Onametostat is a small molecule inhibitor that targets the PRMT5/MEP50 enzymatic complex.

[1][2] It exhibits a pseudo-irreversible binding mode by simultaneously occupying the S-

adenosylmethionine (SAM) and protein substrate-binding pockets.[3] This leads to prolonged

and potent inhibition of PRMT5's methyltransferase activity.[4] PRMT5 is responsible for the

symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key

substrate of PRMT5 is the SmD1/3 proteins, which are components of the spliceosome.[1] By

inhibiting PRMT5, Onametostat disrupts RNA splicing, leading to anti-proliferative effects in

cancer cells.[4]
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Figure 1: Onametostat's Mechanism of Action

Pharmacokinetics
Onametostat has demonstrated favorable pharmacokinetic properties in preclinical models,

including oral bioavailability.[4][5]

Table 1: Single-Dose Pharmacokinetic Parameters of
Onametostat in C57BL/6 Mice
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Parameter Intravenous (2.5 mg/kg) Oral (10 mg/kg)

Clearance 6.6 mL/min/kg -

Oral Bioavailability - 36%

Data sourced from a study in C57BL/6 mice.[5]

Experimental Protocols
Pharmacokinetic Study in C57BL/6 Mice

Animal Model: Male C57BL/6 mice.[5]

Dosing:

Intravenous (IV): A single dose of 2.5 mg/kg was administered in phosphate-buffered

saline (PBS).[5][6]

Oral (PO): A single dose of 10 mg/kg was administered in a 20% 2-Hydroxypropyl-β-

cyclodextrin (HP-β-CD) solution.[5][6]

Sampling: Plasma samples were collected at various time points over 24 hours.[5][6]

Analysis: Plasma concentrations of Onametostat were determined using a validated

analytical method (details not specified in the provided search results).
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Pharmacokinetic Experimental Workflow
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Figure 2: Preclinical Pharmacokinetic Workflow

Pharmacodynamics
The pharmacodynamic effects of Onametostat have been characterized by its target

engagement and subsequent anti-tumor activity in various preclinical cancer models.[5]

Target Engagement
The inhibition of symmetric dimethylation of SmD1/3 proteins (SmD1/3-Me2) serves as a robust

biomarker for Onametostat's target engagement.[5]
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Table 2: Dose-Dependent Inhibition of SmD1/3
Dimethylation in NCI-H1048 Xenograft Tumors

Daily Oral Dose (mg/kg) Percent Inhibition of SmD1/3-Me2

0.1 25%

1.0 65.6%

10.0 93.7%

Data represents inhibition levels after 6 consecutive days of oral administration in tumor-

bearing mice.[5]

Studies have also shown that the inhibition of the SmD1/3-Me2 marker is sustained, even after

cessation of treatment, consistent with Onametostat's slow off-rate kinetics.[4][6]

Anti-Tumor Efficacy
Onametostat has demonstrated significant anti-tumor activity in multiple human lung cancer

xenograft models.[5]

Table 3: Anti-Tumor Efficacy of Onametostat in Human
Lung Cancer Xenograft Models
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Xenograft Model
Daily Oral Dose
(mg/kg)

Treatment Duration
(days)

Outcome

NCI-H1048 0.3, 1, 3, 10 28

Dose-dependent

tumor growth

inhibition

NCI-H441 0.3, 1, 3, 10 38

Dose-dependent

tumor growth

inhibition

A427 0.3, 1, 3, 10 34

Dose-dependent

tumor growth

inhibition

NCI-H520 0.3, 1, 3, 10 27

Dose-dependent

tumor growth

inhibition

Data from studies in tumor-bearing nude mice.[6]

Experimental Protocols
In Vivo Pharmacodynamic and Efficacy Studies

Animal Models: Nude mice bearing human tumor xenografts (e.g., NCI-H1048, NCI-H441,

A427, NCI-H520).[6]

Dosing: Onametostat was administered orally once daily at various doses (e.g., 0.1, 0.3, 1,

3, 10 mg/kg) in a 20% HP-β-CD solution.[5][6]

Target Engagement Assessment:

Tumors were collected from a subset of animals at specified time points.[6]

Levels of SmD1/3-Me2 were quantified by immunoblotting and normalized to a loading

control (e.g., β-actin).[6]

Efficacy Assessment:
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Tumor volumes were measured regularly throughout the study.[6]

Tumor growth inhibition was calculated and compared to vehicle-treated control groups.[6]

Pharmacodynamic & Efficacy Experimental Workflow
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Figure 3: Preclinical Pharmacodynamic & Efficacy Workflow

Conclusion
The preclinical data for Onametostat (JNJ-64619178) demonstrate that it is an orally

bioavailable PRMT5 inhibitor with favorable pharmacokinetic properties. It effectively engages

its target in vivo, leading to potent and sustained anti-tumor activity in multiple preclinical

models of cancer. These findings have provided a strong rationale for its clinical development.

[1][5] Further investigation into biomarkers of sensitivity and combination strategies may further

enhance its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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